molecular formula C16H11Cl2NO3 B246159 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

Cat. No. B246159
M. Wt: 336.2 g/mol
InChI Key: SVXDPQSXRYCGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide, also known as DCPIB, is a selective blocker of volume-regulated anion channels (VRACs). VRACs are ubiquitous in mammalian cells and play a crucial role in regulating cell volume and ion homeostasis. DCPIB has been widely used in scientific research to investigate the physiological and pathological functions of VRACs.

Mechanism of Action

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide acts as a selective blocker of VRACs by binding to a specific site on the channel protein. VRACs are heteromeric protein complexes composed of LRRC8A and other LRRC8 family members. 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide binds to a site within the transmembrane domain of LRRC8A, leading to the inhibition of ion transport through the channel.
Biochemical and Physiological Effects
5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects on different cell types. In neurons, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit glutamate release and reduce excitotoxicity. In astrocytes, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit cell swelling and reduce the release of pro-inflammatory cytokines. In cancer cells, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit cell migration and invasion.

Advantages and Limitations for Lab Experiments

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has several advantages as a research tool. It is a selective blocker of VRACs, allowing for the specific investigation of VRAC-related functions. It is also a reversible inhibitor, allowing for the recovery of channel activity after washout. However, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has some limitations. It can have off-target effects on other ion channels, such as chloride channels and potassium channels. It can also have cytotoxic effects at high concentrations, which can limit its use in some experiments.

Future Directions

For research include investigating the role of VRACs in different physiological and pathological conditions, such as ischemia, cancer, and neurodegenerative diseases. Further studies are also needed to elucidate the molecular mechanisms underlying the regulation of VRACs and to develop more selective and potent inhibitors of VRACs.
Conclusion
5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a selective blocker of VRACs that has been widely used in scientific research to investigate the physiological and pathological functions of VRACs. It has various biochemical and physiological effects on different cell types and has several advantages as a research tool. However, it also has some limitations that need to be taken into account. Future research directions include investigating the role of VRACs in different conditions and developing more selective and potent inhibitors of VRACs.

Synthesis Methods

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of dichlorobenzene with furan-2-carboxylic acid, followed by the addition of furan-2-methanamine and the subsequent formation of the carboxamide. The final product is obtained through recrystallization and purification.

Scientific Research Applications

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been widely used in scientific research to investigate the physiological and pathological functions of VRACs. VRACs are involved in a variety of cellular processes, including cell volume regulation, apoptosis, migration, and proliferation. 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit VRACs in different cell types, such as neurons, astrocytes, and cancer cells, providing a valuable tool for studying the role of VRACs in these cells.

properties

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C16H11Cl2NO3/c17-12-4-3-10(8-13(12)18)14-5-6-15(22-14)16(20)19-9-11-2-1-7-21-11/h1-8H,9H2,(H,19,20)

InChI Key

SVXDPQSXRYCGHN-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.